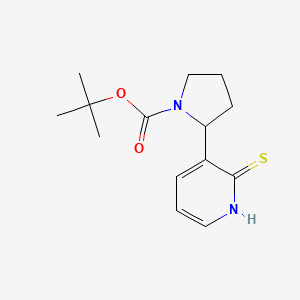

tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H20N2O2S |

|---|---|

Molecular Weight |

280.39 g/mol |

IUPAC Name |

tert-butyl 2-(2-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-5-7-11(16)10-6-4-8-15-12(10)19/h4,6,8,11H,5,7,9H2,1-3H3,(H,15,19) |

InChI Key |

NBIXLGLBDKUDRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=CNC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the thioxo group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester or other groups are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyridine and thieno[3,2-b]pyridine compounds exhibit significant antitumor properties. For example, studies have shown that certain thieno[3,2-b]pyridine derivatives inhibit the growth of triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells . The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Antibacterial Properties

Compounds similar to tert-butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate have demonstrated antibacterial activity against various strains. The thioxo group enhances interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Neuroprotective Effects

Studies have suggested that pyrrolidine derivatives can exhibit neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues, altering the function of the target protein. Additionally, the pyrrolidine and pyridine rings can engage in non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The 2017 Catalog of Pyridine Compounds lists several tert-butyl-protected pyrrolidine-pyridine hybrids with variations in substituents and molecular architecture. Below is a detailed comparison based on substituent effects, molecular weight, and commercial availability.

Substituent Variations and Functional Group Impact

The target compound’s 2-thioxo group distinguishes it from analogs with halogens (e.g., bromo, iodo) or alkoxy groups (e.g., methoxy). Key examples include:

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog p. 159): Bromine and methoxy substituents enhance electrophilic reactivity, making this compound suitable for cross-coupling reactions.

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (Catalog p.

tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186310-99-5): Lacking methoxy groups, this derivative highlights how iodine’s steric bulk could affect binding interactions.

The thioxo group in the target compound introduces a polarizable sulfur atom, which may enhance hydrogen bonding or metal coordination compared to halogenated analogs.

Molecular Weight and Physicochemical Properties

*Estimated based on structural similarity.

The target compound’s lower molecular weight (~280 g/mol) compared to iodinated or silylated derivatives (~400–450 g/mol) suggests improved bioavailability and membrane permeability.

Commercial Availability and Pricing

The Catalog of Pyridine Compounds provides pricing for select analogs:

- tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate : $400/g (1 g), $1600/5 g.

- 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine : Priced at $550/g.

The absence of the target compound in commercial catalogs implies higher synthesis complexity or niche research applications.

Biological Activity

tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352538-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 280.39 g/mol. The compound features a pyrrolidine ring substituted with a thioxo-dihydropyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antioxidant Properties : Some studies suggest that thioxo derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Activity : Compounds containing pyridine and thiazole rings have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as protein kinases.

- Modulation of Signaling Pathways : The compound may influence pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

- Interaction with DNA : Certain derivatives can form adducts with DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

Research Findings and Case Studies

A review of the literature reveals several studies that highlight the biological activities associated with this class of compounds:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | Targeting protein kinases | |

| Cell cycle modulation | Affecting MAPK/ERK signaling |

Case Study Example

In a study investigating the anticancer properties of similar thioxo derivatives, researchers found that treatment with these compounds led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation markers such as Ki-67 .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, leveraging pyrrolidine and pyridine derivatives as precursors. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .

- Introduction of the thioxo moiety via sulfurization agents (e.g., Lawesson’s reagent) or thiolation of pyridine intermediates.

- Coupling reactions (e.g., nucleophilic substitution or cross-coupling) to link the pyrrolidine and pyridine-thione moieties.

Validation: Monitor intermediates via TLC and characterize using -NMR and HRMS, as demonstrated in similar syntheses of tert-butyl pyrrolidine carboxylates .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A combination of techniques ensures accurate structural confirmation:

- - and -NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm) and carbon signals (Boc carbonyl at ~δ 155 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H] calculated for : 293.1294) .

- IR Spectroscopy : Detect thioxo (C=S) stretching vibrations near 1200–1100 cm.

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

Crystallization challenges include:

- Low solubility in common solvents due to the hydrophobic Boc group.

- Disorder in the thioxo group , complicating electron density maps.

Solutions: - Use mixed solvents (e.g., ethanol/chloroform) to improve solubility .

- Employ SHELXL for refinement, which handles disorder and thermal motion via constraints and restraints . Validate the structure using R-factor convergence and residual density analysis.

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:

Contradictions may arise from tautomerism (thione ↔ thiol forms) or dynamic effects. Methodological approaches include:

- Variable-temperature NMR : Observe coalescence of split peaks at higher temperatures to confirm dynamic equilibria.

- DFT calculations : Compare experimental -NMR shifts with computed values for tautomers.

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .

Safety: What protocols are critical for safe handling of this compound?

Answer:

Key protocols derived from structurally similar compounds:

- Storage : Keep in a dry, ventilated environment at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Emergency response : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods predict the reactivity of the thioxo group in nucleophilic reactions?

Answer:

- DFT calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.

- Solvent effects : Use COSMO-RS models to assess solvation energy and reaction feasibility in polar vs. nonpolar solvents.

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Elemental analysis : Confirm %C, %H, %N, and %S within 0.3% of theoretical values.

- Melting point : A sharp range (e.g., 120–122°C) indicates high purity.

Advanced: How does the thioxo group influence the compound’s stability under acidic/basic conditions?

Answer:

- Acidic conditions : The Boc group hydrolyzes to release CO and tert-butanol, while the thioxo group may protonate, forming a thiol intermediate.

- Basic conditions : Deprotonation of the dihydropyridine NH can lead to ring oxidation or dimerization.

Experimental validation : Monitor degradation via LC-MS under pH 2–12 buffers .

Advanced: What strategies optimize yield in the final coupling step?

Answer:

- Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance kinetics and side reactions.

Case study : Similar tert-butyl pyrrolidine derivatives achieved 60–80% yields via optimized coupling .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing thioxo with oxo or selenoxo groups).

- Biological assays : Test inhibition of pyridine-dependent enzymes (e.g., kinases) using IC measurements.

- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.